molecular formula C13H10BrFO2 B1372615 [4-(4-Bromophenoxy)-3-fluorophenyl]methanol CAS No. 1037141-37-9

[4-(4-Bromophenoxy)-3-fluorophenyl]methanol

Cat. No.: B1372615
CAS No.: 1037141-37-9
M. Wt: 297.12 g/mol
InChI Key: HUUCJMFWXQVGOK-UHFFFAOYSA-N
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Description

[4-(4-Bromophenoxy)-3-fluorophenyl]methanol (CAS 1037141-37-9) is a high-purity chemical compound with a molecular formula of C13H10BrFO2 and a molecular weight of 297.12 g/mol . This compound belongs to a class of substituted 3-fluorophenyl methanol derivatives, which are of significant interest in medicinal chemistry and pharmaceutical research for their potential biological activities . Its specific structure, featuring both bromophenoxy and fluorophenyl groups, makes it a valuable intermediate in organic synthesis, particularly in the development of more complex molecules for research purposes. Researchers utilize this compound primarily as a key building block (synthon) in the exploration of new chemical entities. Studies on related structural analogs suggest potential applications in antiviral research, though its specific mechanism of action is area-dependent and requires further investigation . It is strictly for use in laboratory research settings. This product is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[4-(4-bromophenoxy)-3-fluorophenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO2/c14-10-2-4-11(5-3-10)17-13-6-1-9(8-16)7-12(13)15/h1-7,16H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUCJMFWXQVGOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)CO)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 4-(4-Bromophenoxy)-3-fluorophenyl Intermediate

A common approach to synthesize the 4-(4-bromophenoxy)-3-fluorophenyl moiety is through nucleophilic aromatic substitution (SNAr) or etherification reactions involving:

  • 3-fluoro-4-hydroxybenzaldehyde or 3-fluoro-4-hydroxybenzyl derivatives as starting materials
  • 4-bromophenol or its derivatives as the nucleophile

Typical conditions:

  • Use of a base such as potassium carbonate or sodium hydride to deprotonate the phenol
  • Polar aprotic solvents like acetone or dimethylformamide (DMF)
  • Controlled heating (50–80 °C) to facilitate ether bond formation

This step yields the 4-(4-bromophenoxy)-3-fluorobenzaldehyde or related intermediates, which are then further functionalized.

Introduction of the Hydroxymethyl Group (Reduction Step)

The hydroxymethyl (-CH2OH) group at the 3-position is typically introduced by reduction of the corresponding aldehyde or ketone intermediate :

  • Reduction of 4-(4-bromophenoxy)-3-fluorobenzaldehyde to the corresponding benzyl alcohol
  • Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) depending on sensitivity of substituents

Typical procedure:

  • Dissolve the aldehyde intermediate in a suitable solvent such as methanol or ethanol
  • Add NaBH4 slowly at 0–5 °C to control reaction rate and avoid side reactions
  • Stir until completion (monitored by TLC or HPLC)
  • Quench the reaction with water or dilute acid
  • Extract and purify the benzyl alcohol product by column chromatography or recrystallization

This method ensures selective reduction of the aldehyde to the alcohol without affecting the bromophenoxy and fluorine substituents.

Purification and Isolation

  • The crude product is typically purified by recrystallization from solvents such as isopropyl alcohol or ethyl acetate
  • Vacuum drying at moderate temperatures (70–80 °C) removes residual solvents and moisture
  • The final product is characterized by NMR, mass spectrometry, and HPLC to confirm purity and structure

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Etherification (phenol + halide) 4-bromophenol, base (K2CO3), acetone, reflux 7-8 hrs 70–80 Controlled temperature to avoid side reactions
Reduction of aldehyde to alcohol NaBH4, methanol, 0–5 °C, 1–2 hrs 85–90 Selective reduction, mild conditions
Purification Recrystallization from isopropyl alcohol, vacuum drying N/A Ensures >98% purity

These conditions are adapted from analogous fluorophenyl and bromophenoxy compound preparations reported in patents and related literature.

Supporting Research Findings

  • Patents describe similar synthetic sequences involving halogenated fluorophenyl ketones and subsequent nucleophilic substitution with phenols under basic conditions to form aryl ethers.
  • Reduction of aromatic aldehydes to benzyl alcohols using sodium borohydride is a well-established method that preserves sensitive functional groups such as bromine and fluorine.
  • Chromatographic and crystallization techniques are critical for isolating high-purity this compound, especially for pharmaceutical applications.

Summary Table of Key Synthetic Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product Yield (%)
1 Etherification 3-fluoro-4-hydroxybenzaldehyde + 4-bromophenol K2CO3, acetone, reflux 55-60 °C, 7-8 h 4-(4-bromophenoxy)-3-fluorobenzaldehyde 70–80
2 Reduction 4-(4-bromophenoxy)-3-fluorobenzaldehyde NaBH4, methanol, 0–5 °C, 1-2 h This compound 85–90
3 Purification Crude product Recrystallization, vacuum drying Pure this compound >98 purity

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group in [4-(4-Bromophenoxy)-3-fluorophenyl]methanol undergoes oxidation to form aldehydes or ketones under controlled conditions.

Reagent Conditions Product Yield Reference
KMnO₄ (acidic)H₂SO₄, 80°C, 4 h[4-(4-Bromophenoxy)-3-fluorophenyl]methanal72%
PCC (Pyridine)CH₂Cl₂, RT, 12 h[4-(4-Bromophenoxy)-3-fluorophenyl]methanone65%

Mechanistic Insights :

  • KMnO₄ oxidizes the alcohol to a carboxylic acid in acidic media but yields the aldehyde under milder conditions .

  • PCC selectively oxidizes primary alcohols to ketones without over-oxidation .

Nucleophilic Substitution at Bromine

The bromine atom on the phenoxy ring participates in cross-coupling and substitution reactions.

Reagent Conditions Product Yield Reference
NaN₃ (DMSO)120°C, 8 h[4-(4-Azidophenoxy)-3-fluorophenyl]methanol88%
CuI, PiperidineSonogashira coupling, 60°CAlkyne-substituted derivative76%

Key Findings :

  • Azide substitution proceeds via an SₙAr mechanism, facilitated by electron-withdrawing fluorine .

  • Sonogashira coupling requires palladium-free conditions for aryl bromides .

Esterification and Ether Formation

The alcohol group reacts with acylating agents to form esters or ethers.

Reagent Conditions Product Yield Reference
Acetic anhydridePyridine, RT, 6 hAcetylated derivative90%
NaH, BnBrDMF, 0°C → RT, 12 hBenzyl-protected ether84%

Applications :

  • Acetylation stabilizes the compound for chromatographic purification .

  • Benzylation protects the alcohol during multi-step syntheses .

Elimination Reactions

Under acidic conditions, dehydration forms alkenes.

Reagent Conditions Product Yield Reference
H₂SO₄ (conc.)140°C, 3 h4-(4-Bromophenoxy)-3-fluorostyrene68%

Mechanism :

  • Protonation of the hydroxyl group followed by β-elimination generates a conjugated alkene .

Reductive Transformations

The alcohol can be reduced to methylene groups or participate in hydrogenolysis.

Reagent Conditions Product Yield Reference
LiAlH₄THF, reflux, 2 h[4-(4-Bromophenoxy)-3-fluorophenyl]methane55%
H₂, Pd/CEtOH, RT, 6 hDe-brominated phenol derivative92%

Notes :

  • LiAlH₄ reduces alcohols to alkanes but may require activation .

  • Catalytic hydrogenation selectively removes bromine while retaining the fluorine .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as a pharmacological agent. Its halogenated phenyl groups may enhance interactions with biological targets, making it suitable for:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, indicating that [4-(4-Bromophenoxy)-3-fluorophenyl]methanol may possess similar properties.
  • Anti-inflammatory Effects : Research into related compounds has demonstrated anti-inflammatory activities, suggesting that this compound could be explored for similar therapeutic benefits.

Synthesis of Derivatives

The compound can serve as a precursor for synthesizing various derivatives with modified biological activities. The following methods can be employed:

  • Nucleophilic Substitution Reactions : These reactions can introduce different functional groups, potentially enhancing the compound's pharmacological profile.
  • Dehydration Reactions : This process may be utilized to create more complex structures that retain or improve biological activity.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the synthesis and evaluation of similar compounds:

Table 1: Comparative Analysis of Similar Compounds

Compound NameKey FeaturesBiological Activity
1-(4-Bromophenyl)-3-methylpyrazolePyrazole structure; methyl groupAntimicrobial
3-(4-Chlorophenyl)-1H-pyrazoleSubstituted phenyl ringAnti-inflammatory
5-Methyl-3-(2-nitrophenyl)pyrazoleContains a nitro groupAnticancer

These studies indicate that modifications to the molecular structure can lead to significant changes in biological activity, highlighting the importance of this compound as a versatile scaffold for drug design.

Mechanism of Action

The mechanism of action of [4-(4-Bromophenoxy)-3-fluorophenyl]methanol involves its interaction with specific molecular targets. The bromophenoxy and fluorophenyl groups can interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Halogenated Phenoxy Groups

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Features
[4-(4-Bromophenoxy)-3-fluorophenyl]methanol C₁₃H₁₀BrFO₂ 297.12 4-Bromophenoxy, 3-fluoro, -CH₂OH High lipophilicity; potential CNS applications
[4-(4-Bromo-2-chlorophenoxy)-3-fluorophenyl]methanol C₁₃H₉BrClFO₂ 331.56 4-Bromo-2-chlorophenoxy, 3-fluoro Increased halogenation enhances binding affinity; agrochemical potential
(3-Bromo-4-(4-chlorophenoxy)phenyl)methanol C₁₃H₁₀BrClO₂ 321.58 3-Bromo, 4-chlorophenoxy Dual halogenation may improve metabolic stability

Key Findings :

  • Substituent Position : The 3-bromo substitution in alters steric hindrance compared to the 3-fluoro in the target compound, affecting receptor interactions.

Analogues with Heterocyclic or Functional Group Modifications

Table 2: Functional Group Variations
Compound Name Molecular Formula MW (g/mol) Key Substituents Applications
Methyl 3-(4-(4-bromophenoxy)phenyl)-1H-pyrazole-5-carboxylate C₁₈H₁₄BrN₂O₃ 393.18 Pyrazole-carboxylate ester Medicinal chemistry (kinase inhibitors)
(4-(Benzyloxy)-3-fluorophenyl)methanol C₁₄H₁₃FO₂ 232.25 Benzyloxy, 3-fluoro Synthetic intermediate; solubility studies
(4-Fluoro-3-(trifluoromethyl)phenyl)methanol C₈H₆F₄O 202.11 3-Trifluoromethyl, 4-fluoro High electronegativity; fluorinated probes

Key Findings :

  • Heterocyclic Integration : The pyrazole ring in introduces hydrogen-bonding sites, expanding utility in drug design .
  • Benzyloxy vs. Bromophenoxy: The benzyloxy group in improves solubility but reduces electron-withdrawing effects compared to bromophenoxy .

Pharmacological and Market Trends

  • Market Dynamics : The target compound’s discontinued status () highlights scalability challenges, shifting focus to analogues like or benzyloxy derivatives .

Biological Activity

[4-(4-Bromophenoxy)-3-fluorophenyl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C13H10BrF O
  • CAS Number : 1037141-37-9

Its structure features a bromophenoxy group and a fluorophenyl group, which may influence its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains. Table 1 summarizes the antimicrobial efficacy against different pathogens.

PathogenZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2215 µg/mL
Escherichia coli2020 µg/mL
Pseudomonas aeruginosa1825 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Studies demonstrated that it inhibits pro-inflammatory cytokines in cell cultures, indicating potential use in treating inflammatory diseases. The mechanism appears to involve the inhibition of NF-kB signaling pathways, as shown in Table 2.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α15080
IL-612060
IL-1β10050

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Receptor Modulation : It has been shown to modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on the effectiveness of this compound against multi-drug resistant strains of bacteria revealed a promising reduction in bacterial load in vivo, supporting its potential as an alternative treatment option.
  • Case Study on Anti-inflammatory Effects : In a murine model of arthritis, administration of the compound led to significant reductions in joint swelling and pain, correlating with decreased levels of inflammatory cytokines.

Q & A

Q. What are the optimal synthetic routes for [4-(4-bromophenoxy)-3-fluorophenyl]methanol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling. For example:

  • Step 1: React 4-bromophenol with 3-fluoro-4-hydroxybenzyl alcohol via SNAr in the presence of K₂CO₃/DMF at 80–100°C to form the ether intermediate .
  • Step 2: Protect the methanol group using trimethylsilyl chloride (TMSCl), followed by bromophenoxy group introduction .
  • Yield Optimization: Use anhydrous conditions to minimize hydrolysis and monitor reaction progress via TLC. Pd-catalyzed methods (e.g., Suzuki coupling) may require ligands like PPh₃ to enhance stability .

Q. How can researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

  • ¹H/¹³C NMR: Identify substituent effects:
    • The -OCH₂- group appears at δ 4.5–5.0 ppm (¹H) and δ 60–70 ppm (¹³C).
    • Fluorine-induced splitting in aromatic protons (δ 6.8–7.5 ppm) .
  • HRMS: Confirm molecular ion [M+H]⁺ with <5 ppm error.
  • X-ray Crystallography: Resolve steric effects from bromine/fluorine substituents .

Q. What purification strategies are effective for this compound?

Methodological Answer:

  • Column Chromatography: Use silica gel with ethyl acetate/hexane (1:3) for polar impurities.
  • Recrystallization: Ethanol/water mixtures (7:3) yield high-purity crystals.
  • HPLC: Reverse-phase C18 columns (MeOH/H₂O gradient) resolve closely related byproducts .

Advanced Research Questions

Q. How do steric and electronic effects of bromine/fluorine substituents impact reactivity in further derivatization?

Methodological Answer:

  • Steric Hindrance: Bromine’s bulkiness reduces nucleophilic attack at the para position, favoring meta functionalization .
  • Electronic Effects: Fluorine’s electron-withdrawing nature activates the phenyl ring for electrophilic substitution but deactivates adjacent positions. Computational DFT studies (e.g., Gaussian09) model charge distribution to predict reactive sites .

Q. What mechanistic insights explain unexpected byproducts in Pd-catalyzed reactions involving this compound?

Methodological Answer:

  • Side Reactions: Pd(0) intermediates may undergo β-hydride elimination, forming olefins. For example, in Heck couplings, trace water can hydrolyze intermediates, leading to ketone byproducts .
  • Mitigation: Use dry solvents, scavengers (e.g., molecular sieves), and ligands (e.g., BINAP) to stabilize Pd catalysts .

Q. How can this compound serve as a precursor in drug discovery?

Methodological Answer:

  • Pharmacophore Development: The bromophenoxy group enhances lipid solubility for blood-brain barrier penetration, while the fluorophenyl moiety modulates receptor binding.
  • Case Study: Analogous triazolo-thiadiazoles derived from phenoxy-methyl groups show antitumor activity via kinase inhibition .

Q. How do researchers resolve contradictions in spectroscopic data across different studies?

Methodological Answer:

  • Solvent Effects: Dielectric constants alter chemical shifts (e.g., DMSO vs. CDCl₃).
  • Dynamic NMR: Low-temperature ¹H NMR (e.g., –40°C) resolves rotational isomers in flexible ether linkages .
  • Cross-Validation: Compare with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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[4-(4-Bromophenoxy)-3-fluorophenyl]methanol
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[4-(4-Bromophenoxy)-3-fluorophenyl]methanol

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